Mechanism of action of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline
Mechanism of action of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline
An In-Depth Technical Guide on the Predicted Mechanism of Action of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline
Authored by: A Senior Application Scientist
Abstract
While direct experimental data on 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is limited, its structural features, particularly the quinoline-4-carboxylic acid core and the 2-biphenyl substitution, strongly suggest a range of predictable biological activities. This guide synthesizes findings from structurally analogous compounds to propose a likely mechanistic profile for this molecule, focusing on its potential as an anticancer, anti-inflammatory, and antibacterial agent. Detailed experimental protocols are provided to facilitate the investigation and validation of these predicted mechanisms of action.
Introduction to 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline
2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a member of the quinoline-4-carboxylic acid class of compounds. This heterocyclic scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active molecules.[1][2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[1] The subject of this guide, with its specific substitution pattern—a chloro group at position 6 and a biphenyl moiety at position 2—is poised for unique interactions with biological targets. While this specific molecule is not extensively characterized in the public domain, a wealth of data on related compounds provides a strong foundation for predicting its mechanism of action.
Predicted Mechanisms of Action
Based on the established activities of structurally similar quinoline-4-carboxylic acid derivatives, we can hypothesize several primary mechanisms of action for 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline.
Anticancer Activity via Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A compelling predicted mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This hypothesis is strongly supported by studies on the structurally analogous compound, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (NSC 368390).[3]
NSC 368390 has been shown to be a potent inhibitor of DHODH, leading to the depletion of intracellular uridine 5'-triphosphate (UTP) and cytidine 5'-triphosphate (CTP) pools.[3] These pyrimidine nucleotides are essential for RNA and DNA synthesis. Consequently, the inhibition of DHODH by NSC 368390 results in a potent tumoricidal effect.[3] Given the structural similarity, it is highly probable that 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline exerts a similar inhibitory effect on DHODH.
Caption: Predicted Inhibition of DHODH by the compound.
Anticancer Activity through SIRT3/HDAC Inhibition
Recent studies have identified 2-aryl-quinoline-4-carboxylic acid derivatives as potent inhibitors of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[4][5] SIRT3 plays a dichotomous role in cancer, acting as either a tumor promoter or suppressor depending on the context.[5] For instance, the compound P6, a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, exhibited selective SIRT3 inhibition with an IC50 value of 7.2 µM and displayed potent inhibitory activity against MLLr leukemic cell lines.[4]
Furthermore, the quinoline-4-carboxylic acid scaffold has been incorporated into inhibitors of other histone deacetylases (HDACs).[6] Some derivatives have shown significant HDAC3 selectivity.[6] The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Effects via COX-2 Inhibition
Quinoline derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity comparable to non-steroidal anti-inflammatory drugs (NSAIDs).[7] Molecular docking studies of a synthetic quinoline, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, suggest that it can strongly inhibit cyclooxygenase-2 (COX-2).[7] The larger structure of these quinoline derivatives, compared to non-selective COX inhibitors like naproxen, may contribute to their selective COX-2 inhibitory effect.[7]
Antibacterial Activity through Metal Chelation
The quinoline scaffold is present in numerous antibacterial agents.[8] A potential mechanism of action for chloroquinoline derivatives is the chelation of essential metal ions, thereby depriving bacteria of vital nutrients.[9] For example, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, with a mechanism that is likely related to its chelating properties.[9] It is plausible that 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline could exhibit similar antibacterial effects.
Experimental Protocols for Mechanistic Validation
To investigate the predicted mechanisms of action of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline, the following experimental protocols are recommended.
DHODH Enzyme Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on DHODH activity.
Protocol:
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Enzyme Source: Recombinant human DHODH.
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Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, and 200 µM Coenzyme Q10.
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Substrate: 500 µM Dihydroorotate.
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Detection Reagent: 100 µM DCIP (2,6-dichlorophenolindophenol).
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Procedure: a. Add assay buffer, DHODH enzyme, and varying concentrations of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline to a 96-well plate. b. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding dihydroorotate. d. Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
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Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: DHODH Enzyme Inhibition Assay Workflow.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay will determine the effect of the compound on the viability of cancer cell lines.[2]
Protocol:
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Cell Lines: A panel of cancer cell lines (e.g., MCF-7, HeLa, HCT-116).[2]
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Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight.[2] b. Treat cells with a range of concentrations of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline for 48-72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis
This experiment will determine if the compound induces cell cycle arrest.
Protocol:
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Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24, 48, and 72 hours.
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Cell Staining: Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Minimum Inhibitory Concentration (MIC) Assay
This assay will determine the antibacterial activity of the compound.[2]
Protocol:
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Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria.
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Procedure: a. Prepare serial dilutions of the compound in a 96-well plate containing bacterial growth medium. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plate overnight at 37°C. d. Determine the MIC, which is the lowest concentration of the compound that prevents visible bacterial growth.[2]
Data Summary of Related Compounds
The following table summarizes the reported biological activities of compounds structurally related to 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline.
| Compound ID | Target/Activity | Cell Line/Organism | IC50/MIC | Reference |
| NSC 368390 | DHODH Inhibition | Human Colon Tumor Cells | 25-75 µM (cell kill) | [3] |
| P6 | SIRT3 Inhibition | MLLr leukemic cell lines | 7.2 µM | [2][4] |
| Compound 7c | Anticancer | MCF-7 (Breast) | 1.73 µg/mL | [2] |
| QC | COX-2 Inhibition | In vivo (mice) | Dose-dependent | [7] |
| Cloxyquin | Antituberculosis | M. tuberculosis | 0.125-0.25 µg/mL | [9] |
Conclusion
2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a promising molecule with a high potential for significant biological activity. Based on the extensive research on its structural analogs, it is predicted to act as a multi-target agent, with potential applications in cancer, inflammation, and infectious diseases. The primary predicted mechanism of anticancer activity is the inhibition of DHODH, leading to the disruption of pyrimidine biosynthesis. Further investigation into its effects on SIRT3/HDACs, COX-2, and bacterial growth is strongly warranted. The experimental protocols outlined in this guide provide a clear path for the elucidation of the precise mechanism of action of this compound, which will be crucial for its future development as a potential therapeutic agent.
References
[1] Benchchem. Review of literature on quinoline-4-carboxylic acid derivatives. Available from: [4] Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Available from: [10] PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Available from: [2] Benchchem. Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Available from: [5] PMC. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Available from: [8] MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Available from: [3] PubMed. Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. (1986). Available from: [7] PMC. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Available from: [9] PMC. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Available from: [6] PMC. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Available from:
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